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Compound of Interest

Compound Name: Benzamide-d5

cat. No.: B13443710

Benzamide-d5 is an isotopologue of benzamide where the five hydrogen atoms on the phenyl
ring have been replaced with deuterium. This substitution imparts a higher molecular weight
and alters specific molecular vibrations without significantly changing its chemical reactivity.
The foundational structure is an aromatic amide consisting of a deuterated benzene ring linked

to a carboxamido substituent.[1]

Chemical Structure

The key structural difference between benzamide and Benzamide-d5 is the isotopic labeling of

the aromatic ring.

Caption: 2D structures of Benzamide and Benzamide-d5.

Physical and Chemical Properties

The introduction of deuterium primarily affects properties related to mass, such as molecular
weight and density. Other properties like melting point, boiling point, and solubility are generally
comparable to the non-deuterated parent compound.
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Property Benzamide Benzamide-d5 Data Source
Molecular Formula C7H7NO C7H2DsNO [2].[3]
Molecular Weight 121.14 g/mol 126.17 g/mol [2].[3]
CAS Number 55-21-0 1235489-47-0 [2].[3]
Off-white solid, White to off-white
Appearance _ (2]
colorless crystals solid
Not specified,
Melting Point 127-130 °C expected to be similar  [2]
to Benzamide
Not specified,
Boiling Point 288 °C expected to be similar  [2]
to Benzamide
Not specified,
) expected to be slightly
Density 1.341 g/cm3 ] [2]
higher than
Benzamide
Not specified,

Solubility in Water

13.5 g/L (at 25 °C)

expected to be similar

to Benzamide

[2]

LogP

0.64

Not specified,
expected to be similar

to Benzamide

[1]

Spectroscopic Analysis

Isotopic substitution significantly alters the spectroscopic profile of the molecule, providing a
clear distinction from its non-deuterated counterpart.

Mass Spectrometry (MS)

In mass spectrometry, the most apparent difference is the increase in the mass-to-charge ratio
(m/z) of the molecular ion. The fragmentation pattern is expected to be similar to benzamide,
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with key fragments showing a +5 Da shift if they retain the deuterated phenyl ring.[4][5]

. Expected m/z Expected m/z .
Species . . Fragment Identity
(Benzamide) (Benzamide-d5)
[M]*+ 121 126 Molecular lon
[M-NHz]* 105 110 Benzoyl Cation
[CeHs]* 77 82 Phenyl Cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

In *H NMR spectroscopy, the signals corresponding to the aromatic protons (typically observed
between 7.4-8.1 ppm in benzamide) are absent in Benzamide-d5.[6] The only observable
proton signals would be from the amide (-NHz) group, which may appear as a broad singlet. In
2H (Deuterium) NMR, signals corresponding to the deuterated phenyl ring would be visible.

o Benzamide Chemical Expected Benzamide-d5

ucleus
Shifts (ppm) Chemical Shifts (ppm)

IH NMR ~7.4-7.5 (m, 3H), ~7.9 (br s, ~7.9 (br s, 2H, -NH2) (Aromatic
2H, -NH2), ~8.05 (d, 2H) signals absent)

15C NMR ~127-134 (Aromatic carbons), Similar shifts to Benzamide are
~171 (Carbonyl carbon) expected.

Infrared (IR) Spectroscopy

The primary difference in the IR spectrum arises from the vibrations of the carbon-deuterium
(C-D) bonds compared to carbon-hydrogen (C-H) bonds. The C-D stretching and bending
vibrations occur at lower frequencies (wavenumbers) due to the heavier mass of deuterium.
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. . Benzamide Wavenumber Expected Benzamide-d5
Vibrational Mode
(cm™?) Wavenumber (cm~?)
Aromatic C-H Stretch ~3000-3100 Absent
Aromatic C-D Stretch Absent ~2200-2300 (predicted)
N-H Stretch ~3150-3350 (broad) ~3150-3350 (broad)
C=0 Stretch (Amide 1) ~1630-1690 ~1630-1690

Synthesis and Experimental Protocols

The synthesis of Benzamide-d5 typically involves the amidation of a deuterated benzoic acid
derivative or the reaction of a deuterated arene with an amidating agent. A common laboratory-
scale approach is the conversion of a deuterated benzoyl chloride with ammonia.

Synthetic Workflow

A plausible synthetic route starts from commercially available benzene-d6, proceeds through
Friedel-Crafts acylation to form a deuterated acetophenone, followed by haloform reaction to
yield deuterated benzoic acid, conversion to the acid chloride, and finally amidation.
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Synthesis of Benzamide-d5

Benzene-d6

1. Friedel-Crafts Acylation
(CHsCOCI, AlCIs)

Acetophenone-d5

2. Haloform Reaction
(NaOH, Br2)

Benzoic acid-d5

3. Chlorination
(SOCL2)

Benzoyl chloride-d5

4. Amidation
(NHs)

Benzamide-d5

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Benzamide-d5.
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Experimental Protocol: Amidation of Benzoyl-d5
chloride

This protocol outlines the final step of the synthesis described above.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen), dissolve Benzoyl-d5 chloride (1.0 eq) in an anhydrous aprotic
solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

Ammonia Addition: Bubble anhydrous ammonia gas slowly through the solution or add a
solution of ammonia in an organic solvent (e.g., ammonia in methanol, 2.2 eq) dropwise
while stirring vigorously.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC) until the starting material is
consumed.

Workup: Quench the reaction by adding deionized water. Separate the organic layer. If the
product precipitates, it can be collected by filtration.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (NazSOa),
filter, and concentrate under reduced pressure. The crude product can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure
Benzamide-d5.

Applications in Research and Drug Development

Deuterated compounds like Benzamide-d5 are valuable tools in pharmaceutical and chemical
research.[7]

Internal Standard in Bioanalytical Methods

The most common application of Benzamide-d5 is as an internal standard (IS) for the
guantification of benzamide or its derivatives in biological matrices (e.g., plasma, urine) using
Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its key advantages are:
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e Co-elution: It has nearly identical chromatographic retention time to the non-deuterated
analyte.

e Mass Difference: It is easily distinguished from the analyte by the mass spectrometer.[8]

o Extraction Efficiency: It mimics the analyte during sample preparation and extraction,
correcting for any sample loss.

Experimental Workflow: LC-MS/MS Quantification

The following workflow illustrates the use of Benzamide-d5 as an internal standard.
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LC-MS/MS Bioanalysis Workflow

1. Sample Preparation
(e.g., Plasma)

2. Spiking
(Add known amount of Benzamide-d5 IS)

3. Extraction
(e.g., Protein Precipitation, LLE)

4. LC-MS/MS Analysis

Calculate Analyte/IS Peak Area Ratio

5. Quantification

Click to download full resolution via product page

Caption: Workflow for using Benzamide-d5 as an internal standard.

Mechanistic and Metabolic Studies

Deuteration is a critical tool for investigating reaction mechanisms and metabolic pathways due
to the kinetic isotope effect (KIE).[9] The C-D bond is stronger than the C-H bond, and its
cleavage by enzymes (like cytochrome P450s) is slower.[10] While the phenyl ring of
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benzamide is not a primary site of metabolism, studying deuterated analogs can help elucidate
metabolic pathways of more complex benzamide-containing drugs.

Benzamide itself is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an
enzyme involved in DNA repair.[3][11] The use of deuterated analogs in such contexts can help
stabilize the molecule against potential metabolism, prolonging its biological effect.
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DNA Damage Benzamide-d5
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Caption: Simplified diagram of PARP inhibition by Benzamide-d5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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